molecular formula C17H15NO B10970636 3-methoxy-6,11-dihydro-5H-benzo[a]carbazole

3-methoxy-6,11-dihydro-5H-benzo[a]carbazole

Cat. No.: B10970636
M. Wt: 249.31 g/mol
InChI Key: XQFCLLPLFNWZIG-UHFFFAOYSA-N
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Description

3-Methoxy-6,11-dihydro-5H-benzo[a]carbazole is an organic compound with the molecular formula C17H15NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-6,11-dihydro-5H-benzo[a]carbazole can be achieved through the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole ring system . The reaction typically requires heating and the use of a strong acid, such as hydrochloric acid or sulfuric acid, as a catalyst.

Industrial Production Methods

This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6,11-dihydro-5H-benzo[a]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-6,11-dihydro-5H-benzo[a]carbazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-6,11-dihydro-5H-benzo[a]carbazole is unique due to the presence of the methoxy group at the C-2 position, which enhances its anticancer activity compared to other derivatives. This structural feature makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

3-methoxy-6,11-dihydro-5H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-19-12-7-9-13-11(10-12)6-8-15-14-4-2-3-5-16(14)18-17(13)15/h2-5,7,9-10,18H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFCLLPLFNWZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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